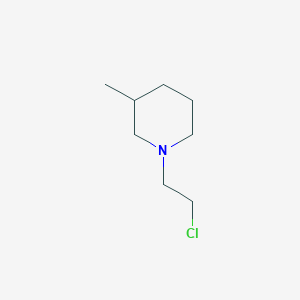

1-(2-Chloroethyl)-3-methylpiperidine

説明

特性

IUPAC Name |

1-(2-chloroethyl)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTCYZCFHILUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908138 | |

| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-11-0 | |

| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 1 2 Chloroethyl 3 Methylpiperidine

Nucleophilic Substitution Reactions

The chloroethyl group in 1-(2-chloroethyl)-3-methylpiperidine serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions. The rate and mechanism of these reactions are significantly influenced by the neighboring piperidine (B6355638) nitrogen.

The displacement of the chloride ion from this compound by external nucleophiles does not typically follow a direct SN2 pathway. Instead, it proceeds via a mechanism involving neighboring group participation, also known as anchimeric assistance. The lone pair of electrons on the piperidine nitrogen acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom. This initial intramolecular step results in the displacement of the chloride ion and the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate.

Table 1: Examples of Nucleophiles in Halide Displacement Reactions

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

| Amines | Diethylamine | Tertiary Amine |

| Thiols | Ethanethiol | Thioether |

| Alcohols | Methanol | Ether |

| Cyanides | Sodium Cyanide | Nitrile |

The electrophilic nature of the aziridinium ion intermediate derived from this compound allows for both intermolecular and intramolecular cyclization reactions.

Intermolecular Cyclization: In the presence of a bifunctional nucleophile, an intermolecular reaction can lead to the formation of a new heterocyclic ring. For instance, a diamine could react, with one amino group opening the aziridinium ring and the second amino group potentially participating in a subsequent cyclization step, depending on the reaction conditions and the structure of the nucleophile.

Intramolecular Cyclization: If the attacking nucleophile is part of a molecule that can form a stable ring structure with the piperidine moiety, an intramolecular cyclization will be favored. A novel tandem cationic cyclization followed by aziridinium ion formation and nucleophilic ring-opening has been developed as a powerful methodology for the stereocontrolled synthesis of various substituted pyrrolidines from acyclic precursors. This highlights the utility of the aziridinium intermediate in complex cyclization cascades.

Intramolecular Cyclization and Aziridinium Ion Formation

The key feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form a bicyclic aziridinium cation. This process is a classic example of an intramolecular SN2 reaction where the amine functions as the nucleophile and the chloroethyl group contains the leaving group.

The formation of the aziridinium ion occurs spontaneously in many solvents, as the piperidine nitrogen attacks the γ-carbon, displacing the chloride ion. This internal nucleophilic attack generates a thermodynamically favorable, albeit strained, 1-azoniabicyclo[4.1.0]heptane structure. This bicyclic system contains a three-membered aziridinium ring fused to the six-membered piperidine ring.

The formation of this ion is a critical step, as it converts a relatively weak electrophile (the 2-chloroethyl group) into a potent one. The high degree of ring strain in the aziridinium ring makes it highly susceptible to ring-opening by even weak nucleophiles.

Mechanistic studies show that the aziridinium ion is a key intermediate in the reactions of N-(2-haloethyl)amines. Due to their high reactivity, these ions are typically not isolated but are generated in situ. Their formation can be observed spectroscopically when a non-nucleophilic counter-anion is present. The subsequent ring-opening reaction by a nucleophile is generally rapid and occurs in a regio- and stereospecific manner, relieving the ring strain.

The reaction pathway can be summarized as follows:

Formation: The tertiary amine nitrogen of the 3-methylpiperidine (B147322) ring displaces the chloride ion via an intramolecular SN2 reaction.

Intermediate: A bicyclic aziridinium ion is formed as a highly reactive intermediate.

Ring-Opening: An external nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to the formation of the final product.

This tandem reaction sequence provides a versatile method for the stereocontrolled synthesis of substituted piperidines.

Organometallic Transformations

Formation of Organomagnesium Reagents (Grignard Reagents)

The conversion of the chloroethyl moiety of this compound into an organomagnesium halide, or Grignard reagent, is a pivotal step for subsequent carbon-carbon bond-forming reactions. This transformation involves the direct reaction of the alkyl chloride with magnesium metal.

The general mechanism for Grignard reagent formation is the oxidative insertion of a magnesium atom into the carbon-halogen bond adichemistry.com. This reaction is typically performed under strictly anhydrous conditions using an ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), which stabilizes the resulting organomagnesium species masterorganicchemistry.com. The reaction essentially reverses the polarity of the carbon atom attached to the halogen, a phenomenon known as "umpolung," transforming it from an electrophilic center into a potent nucleophile adichemistry.com.

For this compound, the reaction is as follows:

Reaction Scheme: Formation of (2-(3-Methylpiperidin-1-yl)ethyl)magnesium chloride

This compound + Mg --(THF/Et₂O)--> (2-(3-Methylpiperidin-1-yl)ethyl)magnesium chloride

A critical consideration for this synthesis is the inertness of other functional groups within the molecule. Grignard reagents are highly basic and will react with acidic protons, such as those found in alcohols, water, or primary and secondary amines quora.comlibretexts.org. Since this compound contains a tertiary amine, it lacks an acidic N-H proton, making it compatible with the reaction conditions required for Grignard formation quora.comquora.com. However, the magnesium surface often requires activation to initiate the reaction with alkyl chlorides, which are less reactive than the corresponding bromides and iodides masterorganicchemistry.comwisc.edu. This can be achieved by adding a small amount of iodine or by using highly reactive Rieke magnesium adichemistry.com.

| Parameter | Condition | Rationale/Reference |

| Reagent | Magnesium (Mg) turnings | Standard for Grignard synthesis. masterorganicchemistry.com |

| Substrate | This compound | Alkyl chloride serves as the precursor. |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent via coordination. adichemistry.com |

| Initiator | Iodine (I₂) crystal (optional) | Activates the magnesium surface. adichemistry.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. masterorganicchemistry.com |

Applications in Metal-Catalyzed Cross-Coupling Methodologies (e.g., Negishi Cross-Coupling)

Once formed, the Grignard reagent of this compound can be converted into other organometallic species for use in powerful cross-coupling reactions. The Negishi cross-coupling, which utilizes organozinc reagents, is particularly noteworthy due to its high functional group tolerance nih.govwikipedia.org.

The first step in this sequence is the transmetalation of the Grignard reagent with a zinc halide, typically zinc chloride (ZnCl₂), to produce the corresponding organozinc reagent wikipedia.orgsigmaaldrich.com. This exchange is efficient and creates a softer, less basic organometallic compound that is highly effective in palladium- or nickel-catalyzed cross-coupling reactions organicreactions.org.

Reaction Scheme: Synthesis of the Organozinc Reagent and Subsequent Negishi Coupling

1. (2-(3-Methylpiperidin-1-yl)ethyl)magnesium chloride + ZnCl₂ → (2-(3-Methylpiperidin-1-yl)ethyl)zinc chloride + MgCl₂

2. (2-(3-Methylpiperidin-1-yl)ethyl)zinc chloride + R-X --(Pd or Ni catalyst)--> 1-(2-R-ethyl)-3-methylpiperidine

(where R-X is an aryl, vinyl, or alkyl halide)

The resulting organozinc reagent can be coupled with a variety of organic halides (R-X) in the presence of a suitable catalyst, typically a complex of palladium or nickel with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands sci-hub.stchinesechemsoc.org. The Negishi reaction is known to tolerate a wide array of functional groups, including amines, making it an ideal method for elaborating the structure of the piperidine derivative without the need for protecting groups nih.govorganicreactions.org. This methodology provides a direct route to introduce aryl, heteroaryl, vinyl, or other alkyl groups onto the ethyl side chain of the molecule.

| Reaction Stage | Reagents and Conditions | Product | Key Features |

| Transmetalation | (2-(3-Methylpiperidin-1-yl)ethyl)magnesium chloride, Zinc Chloride (ZnCl₂) in THF | (2-(3-Methylpiperidin-1-yl)ethyl)zinc chloride | Forms a more stable and functional-group-tolerant organometallic reagent. sigmaaldrich.com |

| Cross-Coupling | Organozinc reagent, Aryl/Vinyl Halide (R-X), Pd(PPh₃)₄ or NiCl₂(dppe) catalyst | 1-(2-R-ethyl)-3-methylpiperidine | C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formation. High tolerance for functional groups, including the tertiary amine. nih.govsci-hub.st |

Other Chemical Transformations

Oxidation and Reduction Chemistry of the Functional Groups

The functional groups in this compound offer distinct sites for oxidation and reduction reactions.

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation.

N-Oxide Formation: Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into the corresponding N-oxide researchgate.net. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's electronic properties and solubility.

Iminium Ion Formation: Oxidation can also occur at the C-H bonds alpha to the nitrogen atom (C2 and C6 positions of the piperidine ring) nih.gov. Reagents like mercury(II) acetate can facilitate this transformation, leading to the formation of a transient iminium ion. The presence of the methyl group at the C3 position influences the regioselectivity of this oxidation acs.org. These iminium ions are electrophilic and can be trapped by various nucleophiles, providing a pathway for α-functionalization of the piperidine ring.

Reduction: The primary site for reduction is the alkyl chloride functionality.

Hydrodehalogenation: The carbon-chlorine bond can be cleaved and replaced with a carbon-hydrogen bond. This reductive dehalogenation can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or using hydride-based reducing agents . This reaction effectively converts the chloroethyl group into an ethyl group, yielding 1-ethyl-3-methylpiperidine. This transformation is useful for removing the reactive chlorine handle when it is no longer needed in a synthetic sequence.

| Transformation | Reagent(s) | Functional Group Targeted | Product |

| Oxidation | m-CPBA or H₂O₂ | Tertiary Amine (N) | This compound N-oxide |

| Oxidation | Hg(OAc)₂ | α-C-H bonds (C2/C6) | Iminium Ion Intermediate |

| Reduction | H₂, Pd/C | Alkyl Chloride (C-Cl) | 1-Ethyl-3-methylpiperidine |

Derivatization and Structural Modification of the 1 2 Chloroethyl 3 Methylpiperidine Scaffold

Design and Synthesis of Novel Piperidine (B6355638) Analogs

Exploration of Substituent Effects on Reactivity and Molecular Architecture

The reactivity of the 1-(2-chloroethyl)-3-methylpiperidine molecule is primarily centered around the chloroethyl side chain and the piperidine nitrogen. The introduction of various substituents can significantly influence the outcomes of chemical reactions.

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a nucleophile and a base. The methyl group at the 3-position introduces a steric and electronic effect that can influence the accessibility and reactivity of the nitrogen and the adjacent carbons. For instance, the presence of the methyl group can direct incoming reactants to a specific position or hinder certain reactions due to steric bulk.

The chloroethyl group is an electrophilic site, susceptible to nucleophilic substitution reactions. The rate and mechanism of these substitutions can be modulated by the electronic environment of the piperidine ring. Electron-donating groups on the ring would be expected to increase the nucleophilicity of the nitrogen, potentially leading to intramolecular cyclization to form a quaternary aziridinium (B1262131) ion, a highly reactive intermediate. Conversely, electron-withdrawing groups would decrease the nitrogen's nucleophilicity, favoring intermolecular reactions at the chloroethyl group.

Computational studies on similar N-chloropiperidines have shown that the conformational preference of the piperidine ring (axial vs. equatorial orientation of the N-chloro group) and the energy barriers for ring and nitrogen inversion are critical factors in determining reaction pathways. rsc.orguni-muenchen.de These factors are, in turn, influenced by the nature and position of substituents on the piperidine ring.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Analogs

| Substituent at C4 or C5 | Predicted Effect on Nitrogen Nucleophilicity | Potential Impact on Reactivity of Chloroethyl Group |

| Electron-donating (e.g., -OCH3, -N(CH3)2) | Increased | Higher propensity for intramolecular cyclization |

| Electron-withdrawing (e.g., -NO2, -CN) | Decreased | Favors intermolecular nucleophilic substitution |

| Bulky alkyl group | Steric hindrance | May slow down both intra- and intermolecular reactions |

Development of Bicyclic and Polycyclic Derivatives Incorporating the Chloroethylpiperidine Moiety

The this compound scaffold is a versatile precursor for the synthesis of bicyclic and polycyclic systems. These more rigid structures are of significant interest in medicinal chemistry as they can offer higher selectivity for biological targets.

A primary strategy for creating bicyclic derivatives is through intramolecular cyclization. The chloroethyl side chain can act as an electrophile, reacting with a nucleophile positioned elsewhere on the piperidine ring or on a pre-existing substituent. For example, if a nucleophilic group is introduced at the 5-position of the piperidine ring, an intramolecular reaction could lead to the formation of a fused ring system, such as a derivative of indolizidine or quinolizidine. The success of such cyclizations often depends on the ring size being formed, with 5- and 6-membered rings being generally favored. youtube.com

Another approach involves intermolecular reactions followed by a subsequent cyclization step. For instance, the chloroethyl group can be used to alkylate another cyclic molecule, and a subsequent ring-closing reaction can form a bridged or spirocyclic system. The synthesis of fused bicyclic piperidines has been explored as a way to generate novel scaffolds for medicinal chemistry. nih.gov

Application in Structure-Activity Relationship (SAR) Studies for Scaffold Development

The piperidine ring is a highly privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. arizona.edunih.gov The systematic modification of the this compound core is a classic strategy in structure-activity relationship (SAR) studies. SAR aims to understand how specific structural features of a molecule contribute to its biological activity.

By synthesizing a library of analogs with variations at the 3-position, on the nitrogen, and on the ethyl chain, researchers can probe the chemical space around the initial scaffold. For example, replacing the methyl group with other alkyl or functional groups can provide insights into the steric and electronic requirements of a biological target. journalagent.comnih.gov Similarly, replacing the chlorine atom with other functionalities allows for the exploration of different types of interactions.

The introduction of chiral piperidine scaffolds can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties, including enhancing biological activity and selectivity. thieme-connect.comresearchgate.net The 3-methylpiperidine (B147322) unit provides a chiral center, and SAR studies can explore the differential activity of its enantiomers.

Table 2: Example of a SAR Study Design for this compound Analogs

| Position of Modification | Example Modifications | Property to Investigate |

| C3-position | -H, -Ethyl, -Phenyl, -OH | Steric and electronic requirements for activity |

| N-Alkyl chain | -CH2CH2OH, -CH2CH2NH2, -CH2CO2H | Impact of polarity and charge on activity |

| Piperidine Ring | Additional substituents at C4, C5 | Probing for additional binding interactions |

Functionalization for Targeted Chemical Space Exploration

Functionalization of the this compound scaffold allows for the exploration of a wider and more targeted chemical space. This involves introducing new chemical groups to alter properties like solubility, lipophilicity, and target-binding affinity.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis to modify existing molecular frameworks. researchgate.netmdpi.commdpi.com While challenging, methods for the C-H functionalization of piperidines are being developed, which could allow for the direct attachment of new substituents at various positions on the piperidine ring of this compound. nih.govnih.govresearchgate.net The regioselectivity of such reactions can often be controlled by the choice of catalyst and directing groups. nih.gov

The chloroethyl group itself is a key handle for functionalization. It can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce diverse functionalities. This allows for the straightforward synthesis of libraries of compounds for screening.

Furthermore, the piperidine nitrogen can be quaternized with various alkyl halides to create permanently charged molecules or can be part of more complex functional groups introduced via acylation or other reactions. journalagent.com

Generation of Ligands and Complexation Chemistry

Piperidine derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. tsijournals.comrsc.orgnih.gov The this compound scaffold can be readily modified to create ligands with specific coordination properties.

The nitrogen atom of the piperidine ring can act as a monodentate ligand. More commonly, the scaffold is elaborated to create bidentate or polydentate ligands, which form more stable metal complexes due to the chelate effect. For example, the chloroethyl group can be substituted with a nucleophile that contains another donor atom, such as a pyridine (B92270) or an imidazole (B134444) ring, to create a bidentate N,N'-ligand.

Alternatively, functional groups can be introduced at other positions on the piperidine ring to create chelating arms. For instance, a carboxylic acid or a phosphine (B1218219) group could be introduced to create N,O or N,P ligands, respectively. The synthesis of ligands based on 2-(aminomethyl)piperidine (B33004) has been shown to yield complexes with various coordination geometries depending on the metal center. rsc.org

These metal complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents. The specific stereochemistry of the 3-methylpiperidine unit can also be used to create chiral ligands for asymmetric catalysis.

Table 3: Potential Ligand Types Derived from this compound

| Ligand Type | Modification Strategy | Potential Metal Ions |

| Monodentate | Direct coordination via piperidine nitrogen | Various transition metals |

| Bidentate (N,N') | Substitution of chloride with an N-containing heterocycle | Cu(II), Ni(II), Co(II), Zn(II) |

| Bidentate (N,O) | Substitution of chloride with a carboxylate or alcohol | Pd(II), Pt(II) |

| Chiral Ligands | Utilization of the inherent chirality of the scaffold | Rh(I), Ru(II), Ir(I) |

Computational Chemical Investigations of 1 2 Chloroethyl 3 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling molecular systems. These calculations offer deep insights into the electronic distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Structural optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable geometry. For derivatives of piperidine (B6355638), methods like B3LYP with a basis set such as 6-31G(d,p) are commonly employed to achieve reliable optimized structures. dergipark.org.tr

Table 1: Representative Optimized Geometric Parameters for a Substituted Piperidine Ring (Illustrative) This table presents typical values based on DFT calculations of related piperidine compounds and serves as an illustration.

| Parameter | Typical Value |

|---|---|

| C-N Bond Length (ring) | ~1.47 Å |

| C-C Bond Length (ring) | ~1.54 Å |

| C-N-C Bond Angle (ring) | ~112° |

| C-C-C Bond Angle (ring) | ~111° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For N-alkylpiperidines, the presence of the nitrogen's lone pair of electrons typically results in a relatively high-energy HOMO. The LUMO energy would be influenced by the chloroethyl group, which can accept electron density. DFT calculations on similar amine compounds can provide estimates for these energy levels. dergipark.org.tr

Prediction of Molecular Reactivity Parameters

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived. These parameters provide a quantitative measure of a molecule's reactivity. orientjchem.org

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electron acceptor.

The nucleophilicity index (N) , conversely, measures a molecule's ability to donate electrons. It is often correlated with the HOMO energy. The tertiary amine in 1-(2-Chloroethyl)-3-methylpiperidine, with its lone pair of electrons, is expected to be the primary nucleophilic center. However, the presence of the electron-withdrawing chloroethyl group can modulate this nucleophilicity compared to simpler trialkylamines. youtube.com

Chemical potential (μ) represents the "escaping tendency" of electrons from a system in equilibrium. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2

A molecule with a high chemical hardness is less reactive, while a "soft" molecule with low chemical hardness is more reactive. orientjchem.org These parameters collectively provide a detailed profile of the molecule's expected chemical behavior in reactions.

Table 2: Calculated Reactivity Descriptors (Illustrative) This table provides hypothetical but chemically reasonable values for this compound based on data from analogous compounds.

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | 0.5 |

| HOMO-LUMO Gap | ΔE | 7.0 |

| Chemical Potential | μ | -3.0 |

| Chemical Hardness | η | 3.5 |

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is not rigid. The piperidine ring exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions.

Furthermore, the presence of a methyl group at the C3 position makes the molecule chiral. It possesses a stereocenter at this carbon, meaning it can exist as two non-superimposable mirror images: (R)-1-(2-Chloroethyl)-3-methylpiperidine and (S)-1-(2-Chloroethyl)-3-methylpiperidine. These enantiomers would have identical chemical and physical properties, except when interacting with other chiral entities.

Advanced Analytical Techniques in Chemical Research of 1 2 Chloroethyl 3 Methylpiperidine

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the elucidation of the molecular structure and functional groups present in 1-(2-Chloroethyl)-3-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HMBC, HSQC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (methyl, methylene, methine). organicchemistrydata.org For this compound, distinct signals would be expected for each of the eight carbon atoms in the molecule. lookchem.com The chemical shifts of the carbons in the piperidine (B6355638) ring are influenced by the nitrogen atom and the methyl substituent. researchgate.net

To further refine the structural assignment, two-dimensional NMR techniques are employed:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. An edited HSQC experiment can provide similar, and often more sensitive, information. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for establishing the connectivity between different parts of the molecule, such as confirming the attachment of the chloroethyl group to the nitrogen atom of the 3-methylpiperidine (B147322) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine Ring Protons | 1.0 - 3.0 | 20 - 60 |

| Methyl Protons | ~0.9 | ~15-25 |

| Chloroethyl Protons | ~2.8 - 3.8 | ~40-60 (CH₂Cl), ~50-70 (NCH₂) |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This allows for the unambiguous confirmation of its molecular formula, C₈H₁₆ClN. lookchem.com HRMS instruments, such as Orbitrap-based systems, provide high mass accuracy, typically with mass deviations of less than 5 ppm, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Beyond confirming the primary compound, HRMS is also invaluable for identifying and quantifying impurities. Its high sensitivity and resolution enable the detection of trace-level impurities that may be present from the synthesis or degradation of the target molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aliphatic C-H stretches are typically observed in the range of 2850-3000 cm⁻¹. libretexts.org

C-N stretching: This absorption for the tertiary amine would be expected in the fingerprint region.

C-Cl stretching: The carbon-chlorine stretch typically appears in the range of 600-800 cm⁻¹.

While a specific IR spectrum for this compound was not found, the spectra of related compounds like piperidine and 2-methylpiperidine (B94953) can provide reference points for the expected absorption regions. spectrabase.comnist.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating enantiomers if the compound is chiral.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds. google.com For this compound, a reversed-phase HPLC method could be developed to separate the main compound from any non-volatile impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Since 3-methylpiperidine is a chiral compound, this compound will also exist as a pair of enantiomers. Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com The ee is then calculated from the relative peak areas of the two enantiomers. mdpi.com

Table 2: Typical HPLC Parameters for Purity and Enantiomeric Excess Determination

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

|---|---|---|

| Column | C18 reversed-phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives | Hexane/Isopropanol or other non-polar/polar mixtures |

| Detector | UV-Vis or Mass Spectrometer | UV-Vis or Circular Dichroism (CD) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled | Often sub-ambient for better resolution |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds. unl.edu this compound, with a boiling point of 203.3°C at 760 mmHg, is amenable to GC analysis. lookchem.com GC can be used to assess the purity of the compound by separating it from any volatile impurities. The method typically involves injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. cmbr-journal.com The separation is based on the differential partitioning of the compounds between the carrier gas and a stationary phase coated on the column walls.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for the identification of the separated components. nih.gov This is particularly useful for identifying and quantifying any volatile by-products or residual starting materials from the synthesis of this compound.

Solid-State Characterization

X-ray Diffraction (Single Crystal and Powder XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the detailed investigation of crystalline solids, providing fundamental insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. This method is indispensable for the unambiguous determination of a compound's solid-state structure, which in turn governs many of its physical and chemical properties. The two primary XRD techniques, single-crystal XRD and powder XRD, offer complementary information.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a compound. This technique requires a high-quality single crystal, typically less than a millimeter in any dimension. When a focused beam of X-rays is directed at the crystal, it diffracts the beams in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be constructed. From this map, the exact positions of the individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. For a compound like this compound, a successful SC-XRD analysis would provide unequivocal proof of its molecular structure, including the conformation of the piperidine ring and the geometry of the chloroethyl substituent.

Powder X-ray Diffraction (PXRD) is utilized when suitable single crystals cannot be obtained. This technique is performed on a polycrystalline sample, which consists of a multitude of tiny, randomly oriented crystallites. The sample is illuminated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). While PXRD does not typically provide the same level of atomic detail as SC-XRD, it is exceptionally useful for phase identification, assessing sample purity, and determining the unit cell parameters of a crystalline solid. For this compound, PXRD could be used to identify different crystalline forms (polymorphs), monitor the progress of a chemical reaction, or characterize the bulk material.

Despite the power of these techniques, a thorough review of scientific databases reveals a lack of published studies detailing the single crystal or powder X-ray diffraction analysis of this compound. Therefore, no experimental crystallographic data tables can be presented at this time.

Applications As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary application of 1-(2-chloroethyl)-3-methylpiperidine lies in its role as a precursor for the synthesis of more intricate molecular architectures. The reactive chloroethyl group provides a convenient handle for introducing the 3-methylpiperidinoethyl moiety into various substrates through nucleophilic substitution reactions. This strategy is particularly evident in the synthesis of pharmacologically active compounds, such as phenothiazine (B1677639) derivatives.

For instance, this compound is a key intermediate in the synthesis of certain neuroleptic agents. The nitrogen atom of a phenothiazine nucleus can be alkylated with this compound to yield compounds like 10-[2-(3-methyl-1-piperidyl)ethyl]phenothiazine. This reaction typically proceeds by reacting the phenothiazine with the chloroethylpiperidine derivative, often in the presence of a base to facilitate the nucleophilic substitution.

A notable example from the broader class of similar compounds is the synthesis of 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine, also known as Mesoridazine. nih.gov While the piperidine (B6355638) ring in Mesoridazine is substituted at the 2-position, the synthetic principle of alkylating the phenothiazine nitrogen with a chloroethylpiperidine derivative remains analogous. The hydrochloride salt of 2-(2-Chloroethyl)-1-methylpiperidine is a commercially available starting material for such syntheses. sigmaaldrich.com

Role in Annulation and Cyclization Reactions for Novel Ring Systems

While direct examples of annulation and cyclization reactions involving this compound are not extensively documented in readily available literature, the inherent reactivity of the molecule suggests its potential in such transformations. The chloroethyl group can participate in intramolecular cyclization reactions to form fused or bridged ring systems. For this to occur, a nucleophilic center would need to be present elsewhere in the molecule, which could be introduced through prior modification of the piperidine ring or the substrate to which it is attached.

The broader field of piperidine chemistry is rich with examples of cyclization reactions used to construct diverse heterocyclic scaffolds. nih.gov These reactions often involve the formation of new rings by leveraging reactive functional groups attached to the piperidine core. Given the electrophilic nature of the carbon bearing the chlorine atom, it could react with a suitably positioned intramolecular nucleophile to forge a new carbon-carbon or carbon-heteroatom bond, leading to the formation of a new ring.

Intermediate in the Preparation of Specialized Reagents (e.g., aminoalkylmagnesium chlorides)

The chloroethyl group of this compound allows for the preparation of specialized organometallic reagents, such as Grignard reagents. The reaction of the chloroalkane with magnesium metal in an appropriate solvent, typically an ether like diethyl ether or tetrahydrofuran, would yield the corresponding aminoalkylmagnesium chloride, specifically (3-methylpiperidino)ethylmagnesium chloride.

This Grignard reagent is a potent nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds. It can react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce the 3-methylpiperidinoethyl group into a target molecule. The general principles of Grignard reagent formation and reactivity are well-established in organic chemistry. youtube.comnih.gov

The resulting products, which are alcohols, ketones, or other functionalized molecules containing the piperidine moiety, can be important intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Contribution to Diverse Heterocyclic Chemistry Development

The utility of this compound extends to the broader development of diverse heterocyclic chemistry. The piperidine ring is a common motif in many natural products and synthetic drugs, and the ability to introduce a substituted piperidine like the 3-methylpiperidino group is of significant interest.

The compound serves as a source for the 3-methylpiperidinoethyl fragment, which can be incorporated into various heterocyclic systems. For example, it can be used to synthesize derivatives of phenothiazines, which are themselves a critical class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl]-1-ureas highlights the use of chloroethyl-phenothiazine precursors in building more complex heterocyclic structures. nih.gov

Furthermore, the development of synthetic routes to various piperidine derivatives is an active area of research, with numerous methods being explored for the construction and functionalization of the piperidine ring. nih.gov The availability and reactivity of building blocks like this compound contribute to the expansion of the chemical space accessible to medicinal chemists, enabling the synthesis and evaluation of novel heterocyclic compounds with potential therapeutic applications.

Future Research Directions and Emerging Trends

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The traditional synthesis of 1-(2-Chloroethyl)-3-methylpiperidine typically involves the alkylation of 3-methylpiperidine (B147322) with a 2-chloroethyl halide. While effective, this method often relies on volatile organic compounds (VOCs) as solvents and can generate significant waste. Future research is increasingly focused on developing "green" and more efficient synthetic protocols.

One promising avenue is the adoption of eco-friendly solvents and catalysts. Research into the synthesis of related piperidine (B6355638) derivatives has demonstrated the utility of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and are less hazardous than traditional solvents. mdpi.com Furthermore, the use of solid-supported catalysts, such as K2CO3-Al2O3, under ultrasonic irradiation has been shown to be an efficient, eco-friendly, and cost-effective method for related syntheses, offering a potential alternative to traditional base-catalyzed reactions. researchgate.net The application of such methodologies to the synthesis of this compound could significantly reduce the environmental impact of its production.

Another key trend is the development of one-pot multicomponent reactions (MCRs). researchgate.net These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and atom economy. A one-pot approach for the synthesis of this compound could streamline the process, reduce purification steps, and minimize waste generation.

Catalytic methods are also at the forefront of sustainable synthesis. The catalytic cyclization of appropriate precursors, such as 2-methyl-1,5-diaminopentane to form 3-methylpiperidine, offers a more direct route to the core piperidine structure. google.com Further research into the direct, catalyzed chloroethylation of 3-methylpiperidine under green conditions is a logical next step.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Green Solvents | Use of renewable, less toxic solvents like 2-MeTHF and CPME. mdpi.com | Reduced environmental impact and improved worker safety. |

| Solid-Supported Catalysts | Heterogeneous catalysts that are easily separated from the reaction mixture. researchgate.net | Simplified purification, catalyst recycling, and reduced waste. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel. researchgate.net | Increased efficiency, reduced solvent usage, and lower operational costs. |

| Catalytic Cyclization | Direct formation of the piperidine ring from acyclic precursors. google.com | More atom-economical and potentially shorter synthetic routes. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the nucleophilicity of the piperidine nitrogen. While nucleophilic substitution reactions are well-established, future research is poised to explore more nuanced and unprecedented transformations.

The chloroethyl group is a versatile handle for a variety of reactions beyond simple substitution. For instance, intramolecular cyclization of 1-(2-chloroethyl)piperidine (B1294334) derivatives can lead to the formation of bicyclic systems, a structural motif present in many biologically active compounds. researchgate.net The specific stereochemistry of the 3-methyl group in this compound can be expected to influence the stereochemical outcome of such cyclizations, a factor that warrants further investigation.

Furthermore, the reactivity of the piperidine ring itself can be exploited in novel ways. While the nitrogen atom is typically considered a nucleophile, its oxidation to an N-oxide can alter the reactivity of the entire molecule. The development of selective oxidation methods that are compatible with the chloroethyl group would open up new avenues for functionalization.

The interplay between the chloroethyl group and the piperidine ring can also lead to interesting rearrangements. Computational studies on related N-chloropiperidines have shown that base-catalyzed reactions can lead to a variety of products through different rearrangement pathways. rsc.org Similar computational and experimental studies on this compound could uncover novel and synthetically useful transformations.

| Reaction Type | Description | Potential for Novelty with this compound |

| Intramolecular Cyclization | Formation of a new ring by reaction of the chloroethyl group with another part of the molecule. researchgate.net | Diastereoselective synthesis of novel bicyclic piperidine derivatives. |

| Oxidation of Piperidine Ring | Conversion of the piperidine nitrogen to an N-oxide or other oxidized forms. | Altered reactivity and potential for new functionalization strategies. |

| Base-Catalyzed Rearrangements | Isomerization or ring-contraction/expansion reactions induced by a base. rsc.org | Discovery of unexpected and synthetically valuable molecular scaffolds. |

| Nucleophilic Aromatic Substitution | Use as a nucleophile in SNAr reactions. nih.gov | Synthesis of complex molecules by linking the piperidine moiety to aromatic systems. |

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

The use of computational chemistry is rapidly becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers the potential to predict its synthesis, reactivity, and properties with increasing accuracy.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity and toxicity of piperidine derivatives. nih.govnih.govtandfonline.com By correlating structural features with observed activities, these models can guide the design of new analogues of this compound with desired properties, minimizing the need for extensive and costly experimental screening. Such models can be built using a variety of molecular descriptors, including 2D topological descriptors and 3D molecular fields. nih.govtandfonline.com

Molecular docking studies are another powerful computational tool. nih.govacs.orgcore.ac.ukjksus.org These simulations can predict how a molecule like this compound or its derivatives might bind to a biological target, such as an enzyme or a receptor. This information is invaluable for understanding the mechanism of action of bioactive compounds and for designing more potent and selective molecules. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. core.ac.uk

Furthermore, computational methods can be used to predict the outcome of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways and to identify potential side reactions. This predictive power can accelerate the development of new synthetic routes and help to optimize reaction conditions.

| Computational Method | Application to this compound | Expected Outcome |

| QSAR Modeling | Predicting biological activity and toxicity of derivatives. nih.govnih.govtandfonline.com | Rational design of new analogues with improved properties. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. nih.govacs.orgcore.ac.ukjksus.org | Understanding mechanism of action and guiding lead optimization. |

| Reaction Pathway Prediction | Calculating the energetics of potential synthetic transformations. | Accelerating the discovery of novel and efficient synthetic routes. |

Integration with High-Throughput Synthesis and Screening Methodologies for Library Generation

The demand for new drugs and materials has spurred the development of high-throughput synthesis and screening (HTS) technologies. nih.govnih.gov These automated methods allow for the rapid generation and evaluation of large numbers of compounds, significantly accelerating the discovery process. The integration of this compound into these workflows is a key emerging trend.

The modular nature of this compound, with its reactive chloroethyl group, makes it an ideal building block for the combinatorial synthesis of compound libraries. nih.gov By reacting it with a diverse set of nucleophiles, a large library of derivatives can be quickly generated. This can be achieved using automated liquid handlers and robotic systems, which can perform thousands of reactions in parallel.

Once a library of compounds is synthesized, it can be subjected to high-throughput screening to identify molecules with desired biological activities. nih.govnih.gov These screens can be designed to measure a wide range of endpoints, from enzyme inhibition to cell viability. The data generated from HTS can then be used to build structure-activity relationships and to identify promising lead compounds for further development.

The combination of high-throughput synthesis and screening creates a powerful platform for drug discovery and materials science. By leveraging the versatility of this compound as a synthetic intermediate, it is possible to rapidly explore a vast chemical space and to identify novel compounds with valuable properties.

| High-Throughput Technology | Application with this compound | Impact on Research and Development |

| Combinatorial Synthesis | Use as a scaffold to generate large libraries of derivatives. nih.gov | Rapid exploration of chemical space and generation of diverse molecular structures. |

| High-Throughput Screening (HTS) | Screening of derivative libraries for biological activity. nih.govnih.gov | Accelerated identification of hit and lead compounds for drug discovery. |

| Automated Synthesis Platforms | Robotic systems for parallel synthesis of analogues. | Increased efficiency and throughput in the synthesis of new chemical entities. |

| Fragment-Based Drug Discovery (FBDD) | Elaboration of fragment hits using the piperidine scaffold. acs.org | Efficient discovery of novel lead compounds with improved properties. |

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates during synthesis .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

What structural features of this compound derivatives correlate with biological activity in medicinal chemistry?

Q. Advanced

- Chloroethyl group : Enhances electrophilicity, enabling alkylation of biomolecular targets (e.g., DNA or enzymes) .

- Methyl substitution at C3 : Reduces metabolic degradation by sterically shielding the piperidine ring .

- Aryl substituents : 2,6-Diphenyl analogs show improved pharmacokinetic profiles due to π-π stacking interactions .

Are there carcinogenic risks associated with this compound, and how should these be mitigated in chronic exposure studies?

Q. Advanced

- Nitrosourea analogs : Structurally related compounds (e.g., methyl-CCNU) are classified as Group 2A carcinogens by IARC due to DNA alkylation .

- Mitigation :

How can contradictory data on reaction yields or byproduct formation be resolved during synthesis?

Q. Advanced

- Case example : Electrolysis methods (e.g., iodide-mediated chlorination) may yield 64% product with 78:22 diastereomeric ratio, while traditional substitution gives higher yields but lower stereoselectivity .

- Resolution :

What analytical techniques are most effective for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 2.95 ppm for piperidine protons) .

- HRMS : Accurate mass determination (e.g., m/z 190.1360 for [M+H]⁺) validates molecular formula .

- FT-IR : C–Cl stretches at 550–650 cm⁻¹ confirm successful chlorination .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Light sensitivity : Chloroethyl groups degrade under UV light; store in amber vials at -20°C .

- Moisture : Hydrolysis of the C–Cl bond occurs in aqueous buffers; lyophilize for long-term stability .

What electrophilic reactions are feasible at the chloroethyl moiety for further derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。